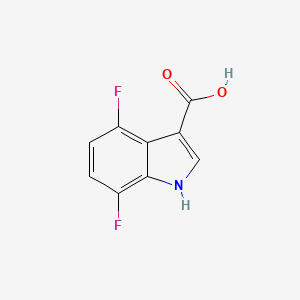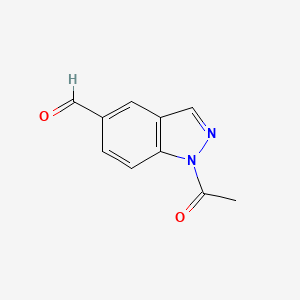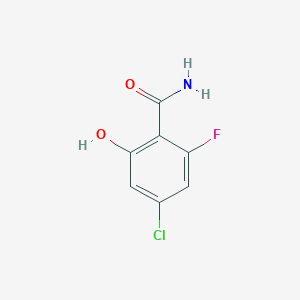
4-Chloro-2-fluoro-6-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-6-hydroxybenzamide is a chemical compound with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol . It is characterized by the presence of chloro, fluoro, and hydroxy functional groups attached to a benzamide core. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 4-Chloro-2-fluoro-6-hydroxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoroaniline and salicylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 4-chloro-2-fluoroaniline and the carboxylic acid group of salicylic acid.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-2-fluoro-6-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or reduced to an alkane using reducing agents like lithium aluminum hydride.
Condensation Reactions: The amide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Scientific Research Applications
4-Chloro-2-fluoro-6-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications includes its use as a lead compound in drug discovery programs.
Industry: In industrial settings, it is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-hydroxybenzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-Chloro-2-fluoro-6-hydroxybenzamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 4-chloro-2-fluorobenzamide and 4-chloro-2-fluoro-6-methoxybenzamide share structural similarities but differ in their functional groups.
Uniqueness: The presence of the hydroxy group in this compound distinguishes it from its analogs.
Properties
CAS No. |
1110662-23-1 |
|---|---|
Molecular Formula |
C7H5ClFNO2 |
Molecular Weight |
189.57 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-hydroxybenzamide |
InChI |
InChI=1S/C7H5ClFNO2/c8-3-1-4(9)6(7(10)12)5(11)2-3/h1-2,11H,(H2,10,12) |
InChI Key |
IUFRXGFCSWGYNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)N)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15070163.png)
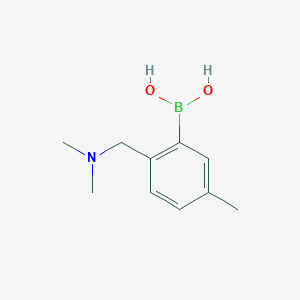
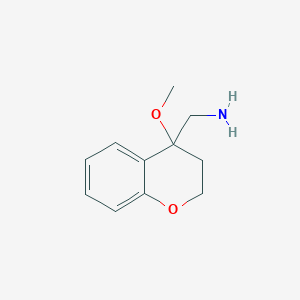
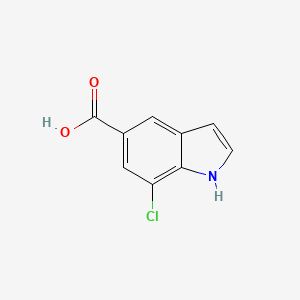
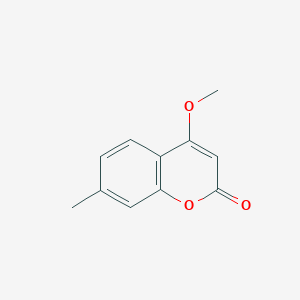
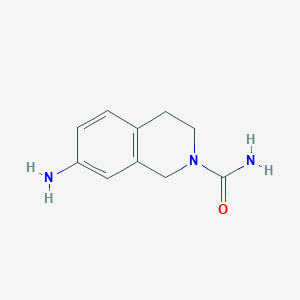
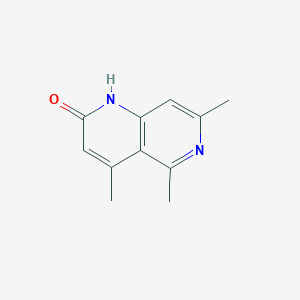
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15070202.png)
